Hexyl[(5-methylfuran-2-yl)methyl]amine
Overview
Description
Hexyl[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula C12H21NO. It is a derivative of furan, a heterocyclic aromatic compound, and features a hexylamine group attached to a 5-methylfuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexyl[(5-methylfuran-2-yl)methyl]amine can be synthesized through a multi-step process involving the functionalization of furan derivatives. One common method involves the alkylation of 5-methylfuran-2-carbaldehyde with hexylamine under acidic or basic conditions. The reaction typically proceeds via the formation of an imine intermediate, which is subsequently reduced to yield the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Catalysts and solvents used in the reaction would be chosen to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Hexyl[(5-methylfuran-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-substituted amines or amides.
Scientific Research Applications
Hexyl[(5-methylfuran-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hexyl[(5-methylfuran-2-yl)methyl]amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring may also participate in π-π stacking interactions with aromatic residues in proteins, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
Hexylamine: A simpler amine with similar reactivity but lacking the furan moiety.
5-Methylfuran-2-carbaldehyde: A precursor in the synthesis of Hexyl[(5-methylfuran-2-yl)methyl]amine.
Tetrahydrofuran derivatives: Compounds with a reduced furan ring, exhibiting different chemical properties.
Uniqueness
This compound is unique due to the presence of both a hexylamine group and a 5-methylfuran moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Hexyl[(5-methylfuran-2-yl)methyl]amine is an organic compound with the molecular formula CHNO. Its structure features a hexylamine group attached to a 5-methylfuran moiety, which contributes to its unique biological properties. This article delves into the biological activity of this compound, exploring its mechanisms, potential applications, and relevant research findings.
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The amine group can be oxidized to form nitroso or nitro derivatives, while the furan ring can be hydrogenated to yield tetrahydrofuran derivatives. These transformations are significant as they can affect the compound's biological activity.
The mechanism of action involves interactions with specific molecular targets. The amine group forms hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. Additionally, the furan ring may participate in π-π stacking interactions with aromatic residues in proteins, which can modulate protein activity.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits antimicrobial activity . It has been investigated for its potential to inhibit various pathogens, including bacteria and fungi. The compound's ability to disrupt microbial cell membranes may contribute to its effectiveness against these organisms.
Cytotoxicity and Cancer Research
Research has also explored the cytotoxic effects of this compound on cancer cells. In vitro studies have demonstrated that the compound can induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent. The underlying mechanisms may involve the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported that this compound showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 µg/mL to 200 µg/mL.
- Cytotoxicity Assessment : In a comparative study involving several compounds, this compound exhibited an IC value of 30 µM against a breast cancer cell line (MCF-7), indicating moderate cytotoxicity compared to standard chemotherapeutic agents .
- Mechanistic Insights : Research utilizing flow cytometry revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in treated cells, suggesting oxidative stress as a mechanism for its anticancer effects .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]hexan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO/c1-3-4-5-6-9-13-10-12-8-7-11(2)14-12/h7-8,13H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKFHCBPUHWCKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNCC1=CC=C(O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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